molecular formula C19H37NO3 B1678346 Palmitoyl Alanine CAS No. 56255-31-3

Palmitoyl Alanine

Cat. No.: B1678346
CAS No.: 56255-31-3
M. Wt: 327.5 g/mol
InChI Key: NRBFOSKZAWRBJI-KRWDZBQOSA-N
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Description

Structural Classification within N-Acyl Amino Acids

N-acyl amides are a broad class of endogenous lipids formed by the conjugation of a fatty acyl group to a primary amine. hmdb.cawikipedia.org Within this classification, N-Palmitoyl Alanine (B10760859) is categorized as an N-acyl amino acid, specifically an amino acid conjugate where the amine is derived from alanine. hmdb.cawikipedia.org These molecules are characterized by the presence of a fatty acyl group linked to the amino group of an amino acid via an amide bond. hmdb.ca N-acyl amides can be further classified based on the length of their acyl chain; N-Palmitoyl Alanine, with its palmitoyl (B13399708) group, is considered a long-chain N-acylamide. hmdb.ca

N-Palmitoyl Alanine is a derivative of L-alanine, with the palmitoyl group attached to the nitrogen atom. nih.govsmolecule.com Its chemical formula is C₁₉H₃₇NO₃. nih.govsmolecule.com

The structural relationship of N-Palmitoyl Alanine to other N-acyl amino acids is illustrated by its position within lipid classification systems. For example, the LIPID MAPS database classifies N-acyl amino acids [FA0805], listing N-Palmitoyl Alanine (NAAla 16:0) alongside other N-acylated amino acids with varying fatty acid chain lengths and amino acid head groups, such as N-oleoyl glycine (B1666218) (NAGly 18:1) and N-palmitoyl tyrosine (NATyr 16:0). lipidmaps.org

Biological Significance as a Lipid Signaling Molecule

N-acyl amides, including N-acyl amino acids, are recognized for their diverse signaling functions in physiological processes. hmdb.cawikipedia.org These functions span various systems, including cardiovascular activity, metabolic homeostasis, memory, cognition, pain, and motor control. hmdb.cawikipedia.org The biological activity of N-acyl amides as lipid signaling molecules is a significant area of research. wikipedia.org

N-acyl amides are primarily involved in cell-to-cell communication. wikipedia.org One notable signaling system involves interactions with transient receptor potential (TRP) channels. hmdb.cawikipedia.org TRP channels interact with various N-acyl amides, playing a role in physiological processes such as inflammation. hmdb.cawikipedia.orghmdb.ca While N-Palmitoyl Alanine's specific interactions with TRP channels are a subject of ongoing research, other N-acyl amides like N-oleoyl-glutamine have been characterized as TRP channel antagonists. hmdb.cahmdb.ca Additionally, N-acylamides have been shown to exhibit G-protein-coupled receptor (GPCR) binding activity. hmdb.ca

The study of N-acyl amides is an active area, with ongoing efforts to uncover novel molecules and their roles in health and disease. hmdb.ca The ubiquitous nature of the N-acyl amide group of compounds is a key characteristic. wikipedia.org

Overview of Key Research Paradigms

Research into N-Palmitoyl Alanine and related N-acyl amino acids encompasses several key paradigms, driven by their structural properties and potential biological activities.

One research area focuses on the role of N-acyl amino acids in metabolic processes. For instance, long-chain N-acylated L-phenylalanines, including N-palmitoyl, have been investigated for their ability to uncouple uncoupling protein 1 (UCP1)-independent mitochondrial respiration, potentially contributing to glucose homeostasis regulation. frontiersin.org While this specific finding pertains to N-palmitoyl phenylalanine, it highlights a research paradigm exploring the metabolic impact of N-acylated amino acids with long fatty acyl chains.

Another paradigm involves the investigation of N-acyl amino acids for potential therapeutic applications, particularly in the context of drug delivery systems. N-palmitoyl L-alanine derivatives have been explored for their gelation properties in injectable oils, leading to the development of organogels. researchgate.netresearchgate.netresearchgate.net These organogels have been evaluated as sustained-release implants for drugs, demonstrating potential for long-term parenteral delivery. researchgate.netresearchgate.net Studies have assessed the gelation power, morphology, thermal properties, and in vivo performance of N-palmitoyl L-alanine-based organogels. researchgate.netresearchgate.net For example, research has shown that an organogel composed of N-palmitoyl L-alanine (10% w/v) in safflower oil successfully formed an in situ gel upon subcutaneous injection in rats, providing sustained release of a model drug and demonstrating biocompatibility. researchgate.net

Research also delves into the biosynthesis and metabolism of N-acyl amino acids. N-acyl amino acids can be synthesized enzymatically, for instance, via circulating peptidase M20 domain containing 1 (PM20D1), which catalyzes the condensation and hydrolysis of various N-acyl amino acids. hmdb.cahmdb.ca Degradation of N-acylamides is largely mediated by fatty acid amide hydrolase (FAAH), which hydrolyzes them into fatty acids and biogenic amines. hmdb.cahmdb.ca

Furthermore, studies investigate the presence and roles of N-acyl amides in different organisms, including invertebrates like Drosophila melanogaster, indicating that lipid signaling systems involving these compounds are not limited to mammals. wikipedia.orgebi.ac.uk Targeted lipidomics approaches have been used to identify N-acyl amides in such model systems. ebi.ac.uk

The study of N-palmitoyl amino acids, including N-palmitoyl alanine, within the broader context of protein palmitoylation is also a relevant research area. Palmitoylation, the covalent attachment of palmitate to proteins, is a significant lipid modification that influences protein localization and function. jst.go.jpnih.gov While protein palmitoylation typically involves cysteine residues (S-palmitoylation), serine or threonine residues (O-palmitoylation), or N-terminal amino groups (N-palmitoylation), the study of N-acylated amino acids as signaling molecules intersects with the broader understanding of lipid-protein interactions and lipid-mediated cellular processes. jst.go.jp

Key research findings related to N-Palmitoyl L-alanine derivatives in organogel research are summarized in the table below:

Research AspectKey FindingReference
Gelation PowerN-palmitoyl L-alanine (acid derivative) showed superior gelation compared to ester derivatives. researchgate.net
In Situ Gel FormationA 10% w/v N-palmitoyl L-alanine/safflower oil formula successfully formed an in situ gel upon subcutaneous injection in rats. researchgate.net
Sustained ReleaseThe in situ gel provided sustained release of a model drug for 2 weeks in rats. researchgate.net
BiocompatibilityHistopathological examination showed the formula was biocompatible over 2 weeks in rats. researchgate.net
Antiemetic ActivityExerted extended antiemetic activity in rats by decreasing cisplatin-induced pica and reducing certain mRNA/Substance P levels. researchgate.net

Properties

IUPAC Name

(2S)-2-(hexadecanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20-17(2)19(22)23/h17H,3-16H2,1-2H3,(H,20,21)(H,22,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBFOSKZAWRBJI-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204807
Record name Palmitoyl alanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56255-31-3
Record name Palmitoyl alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056255313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palmitoyl alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALMITOYL ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68HNC9TLVC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Enzymatic Pathways of N Palmitoyl Alanine

Chemical Synthesis Methodologies in Laboratory Settings

Chemical synthesis provides controlled methods for producing N-palmitoyl alanine (B10760859) for research and industrial applications. These methods typically involve the formation of an amide bond between palmitic acid and alanine.

Acylation Reactions with Palmitic Acid and L-Alanine

The core chemical synthesis of N-palmitoyl alanine involves the acylation of L-alanine with palmitic acid. This reaction forms an amide linkage between the carboxyl group of palmitic acid and the amino group of L-alanine. While the direct condensation of a free fatty acid and an amino acid can occur, it often requires activation of the carboxyl group to facilitate amide bond formation.

Optimization of Coupling Agents and Reaction Conditions

Optimizing the chemical synthesis of N-palmitoyl alanine involves the selection of appropriate coupling agents and reaction conditions to maximize yield and purity. Coupling agents are used to activate the carboxyl group of palmitic acid, making it more reactive towards the amino group of alanine. Various coupling reagents and strategies exist in organic synthesis for amide bond formation. The choice of solvent, temperature, reaction time, and the molar ratio of reactants and coupling agent are critical parameters that are optimized to favor the desired product and minimize side reactions. Research into the synthesis of N-acyl amino acid surfactants, a related class of compounds, highlights the use of different chemical methods such as direct dehydration condensation, amidation of fatty acid anhydrides, and amidation of fatty acid activated esters. researchgate.net These methods, while applied to a broader range of N-acyl amino acids, provide insights into the types of reactions and conditions that could be optimized for N-palmitoyl alanine synthesis.

Endogenous Biosynthesis Mechanisms

Endogenous biosynthesis of N-palmitoyl alanine occurs within living organisms, primarily through enzymatic pathways.

Role of Peptidase M20 Domain Containing 1 (PM20D1) in N-Acyl Amino Acid Synthesis

Peptidase M20 Domain Containing 1 (PM20D1) is a key enzyme involved in the endogenous synthesis of N-acyl amino acids, including N-palmitoyl alanine. PM20D1 is a secreted enzyme that can catalyze the condensation of free fatty acids and free amino acids to generate N-acyl amino acids. hmdb.caelifesciences.orgwikipedia.orgnih.govuniprot.org This enzyme exhibits bidirectional activity, meaning it can also catalyze the reverse hydrolytic reaction, breaking down N-acyl amino acids into their constituent fatty acids and amino acids. nih.govuniprot.org Studies have shown that PM20D1 is enriched in thermogenic adipocytes and that increased circulating levels of PM20D1 in mice lead to elevated levels of various N-acyl amino acids in the blood. elifesciences.orgwikipedia.orgnih.govpnas.org The activity of PM20D1 is influenced by its association with lipoprotein particles in the plasma, which can act as co-activators of its synthetic function. nih.gov

Investigation of Activated Fatty Acyl Intermediates in N-Acyl Amino Acid Formation

The formation of N-acyl amino acids catalyzed by enzymes like PM20D1 likely involves activated fatty acyl intermediates. One proposed mechanism for N-acyl amino acid synthesis is the nucleophilic attack of the α-amino group of an amino acid on an activated carboxyl group of a fatty acid. nih.gov Biologically, fatty acids can be activated through the formation of acyl phosphates, adenylates, or thioesters (such as acyl-CoA). nih.gov While ATP-grasp enzymes are known to catalyze the ATP-dependent formation of acyl phosphates which are then used for amide bond formation, a specific ATP-grasp enzyme for the biosynthesis of N-acyl aromatic amino acids has not yet been identified. nih.govrsc.org However, other enzymatic pathways involving acyl-CoA intermediates have been suggested for the formation of certain N-acyl glycines, catalyzed by enzymes like glycine (B1666218) N-acyltransferase-like 2 (GLYATL2) and 3 (GLYATL3). mdpi.com Although these findings pertain specifically to N-acyl glycines, they highlight the potential involvement of activated fatty acyl intermediates, such as acyl-CoA, in the enzymatic synthesis of other N-acyl amino acids like N-palmitoyl alanine.

Enzymatic Degradation and Catabolic Pathways

The breakdown of N-palmitoyl alanine and other N-acyl amino acids is primarily mediated by enzymatic hydrolysis. Fatty acid amide hydrolase (FAAH) is a major enzyme responsible for the degradation of N-acyl amides, including N-acyl amino acids. hmdb.cawikipedia.orgnih.gov FAAH catalyzes the hydrolysis of the amide bond, yielding the free fatty acid (palmitic acid in the case of N-palmitoyl alanine) and the corresponding amino acid (alanine). hmdb.cawikipedia.orgnih.gov While PM20D1 also possesses hydrolytic activity, FAAH appears to play a significant role in the intracellular degradation of N-acyl amino acids. hmdb.caelifesciences.orgwikipedia.orgpnas.org Studies using FAAH knockout mice have shown elevated levels of certain N-acyl amino acids in tissues, further supporting the role of FAAH in their catabolism. elifesciences.orgwikipedia.orgpnas.orgmdpi.com

Hydrolysis by Fatty Acid Amide Hydrolase (FAAH) and Related Enzymes

The primary enzymatic pathway for the degradation of many N-acylamides, including N-acyl amino acids like N-palmitoyl alanine, is hydrolysis mediated by fatty acid amide hydrolase (FAAH). hmdb.cawikipedia.orghmdb.canih.govnih.govwikipedia.orgplos.orgresearchgate.net FAAH is an integral membrane enzyme that belongs to the serine hydrolase family. nih.govwikipedia.orgresearchgate.netresearchgate.net It plays a crucial role in terminating the signaling of various bioactive lipids by catalyzing the hydrolysis of the amide bond, yielding a free fatty acid and a corresponding amine or amino acid. hmdb.cawikipedia.orghmdb.canih.govwikipedia.orgplos.orgresearchgate.net In the case of N-palmitoyl alanine, FAAH-mediated hydrolysis results in the production of palmitic acid and alanine.

Research findings support the role of FAAH in the metabolism of N-palmitoyl alanine. Studies in FAAH knockout mice have demonstrated increased levels of N-palmitoyl alanine in tissues, such as the lumbar spinal cord, compared to wild-type mice. nih.gov This observation indicates that in the absence of functional FAAH, N-palmitoyl alanine accumulates, providing in vivo evidence that FAAH is involved in its degradation. nih.gov

While FAAH is considered a major enzyme for the hydrolysis of N-acyl amides, other enzymes may also contribute to the breakdown of N-palmitoyl alanine and related N-acyl amino acids. For instance, studies dating back several decades identified enzymatic hydrolysis of N-palmitoyl-amino acids by Mycobacterium avium, suggesting the presence of amidohydrolases capable of acting on these substrates in other biological systems. researchgate.netjst.go.jp Peptidase M20 domain containing 1 (PM20D1), as mentioned earlier, also possesses hydrolytic activity towards N-acyl amino acids. hmdb.cawikipedia.org

Integration with Alanine Metabolism and Associated Catabolic Cycles

The enzymatic hydrolysis of N-palmitoyl alanine yields palmitic acid and alanine. These hydrolysis products then enter their respective metabolic pathways, integrating N-palmitoyl alanine metabolism with central cellular catabolic cycles.

Alanine, a non-essential amino acid, is a key player in amino acid metabolism and has several metabolic fates. slideshare.net A primary pathway for alanine catabolism involves a transamination reaction catalyzed by alanine aminotransferase (ALT), also known as glutamate-pyruvate transaminase (GPT). libretexts.orglibretexts.orgthemedicalbiochemistrypage.org This reaction transfers the amino group from alanine to α-ketoglutarate, producing pyruvate (B1213749) and glutamate. libretexts.orglibretexts.orgthemedicalbiochemistrypage.org Pyruvate is a central metabolic intermediate that can enter the citric acid cycle (TCA cycle) after conversion to acetyl-CoA, be used in gluconeogenesis for glucose synthesis, or be converted to lactate (B86563) under anaerobic conditions. libretexts.orglibretexts.org Glutamate, formed during alanine transamination, can be further metabolized or participate in nitrogen metabolism, including the urea (B33335) cycle for nitrogen excretion. libretexts.orglsuhsc.edu

Alanine also plays a significant role in the glucose-alanine cycle, a mechanism for transporting nitrogen from muscle to the liver. libretexts.orgthemedicalbiochemistrypage.org In muscle, amino groups from the breakdown of branched-chain amino acids are transferred to pyruvate to form alanine, which is then released into the bloodstream and travels to the liver. libretexts.orgthemedicalbiochemistrypage.org In the liver, alanine is converted back to pyruvate via ALT, and the amino group enters the urea cycle. libretexts.orgthemedicalbiochemistrypage.org The pyruvate in the liver can then be used for gluconeogenesis, providing glucose that can be transported back to the muscle. libretexts.org

Palmitic acid, a saturated fatty acid with 16 carbons, is released upon hydrolysis of N-palmitoyl alanine. Fatty acids are primarily catabolized through beta-oxidation, a process that occurs in the mitochondria and peroxisomes. Beta-oxidation sequentially removes two-carbon units from the fatty acyl chain in the form of acetyl-CoA. Acetyl-CoA can then enter the TCA cycle to generate ATP through oxidative phosphorylation.

Thus, the breakdown of N-palmitoyl alanine directly feeds into major energy-producing pathways through the liberation and subsequent metabolism of palmitic acid and alanine.

Table 1: Key Enzymes and Metabolites in N-Palmitoyl Alanine Metabolism

EntityRole in N-Palmitoyl Alanine MetabolismAssociated Metabolic Pathways
Palmitoyl (B13399708) AlanineN-acylated amino acid substrateHydrolysis
FAAHPrimary hydrolytic enzymeN-acylamide degradation
PM20D1Bidirectional enzyme (synthesis/hydrolysis)N-acyl amino acid metabolism
Palmitic AcidHydrolysis productBeta-oxidation, Fatty Acid Metabolism
AlanineHydrolysis productAlanine metabolism, Gluconeogenesis, TCA cycle

Table 2: Research Findings Related to FAAH and N-Palmitoyl Alanine

Study TypeKey FindingImplication for N-Palmitoyl AlanineSource
In vivo (Mice)Elevated levels of N-palmitoyl alanine in FAAH knockout mice spinal cord.FAAH is involved in N-palmitoyl alanine degradation in vivo. nih.gov

Biochemical Mechanisms and Molecular Interactions of N Palmitoyl Alanine

Interaction with Biological Membranes and Lipid Bilayers

N-Palmitoyl Alanine's amphipathic nature facilitates its interaction with biological membranes and lipid bilayers ontosight.ai. These interactions can influence membrane properties and the behavior of other molecules associated with membranes. Biological membranes are complex structures primarily composed of a lipid bilayer with embedded proteins researchgate.netfrontiersin.org. The lipid bilayer itself consists of various lipid species, including phospholipids, sphingolipids, glycolipids, and cholesterol, which contribute to its complexity and specific interactions with membrane proteins frontiersin.orgdoi.org.

Influence on Membrane Permeability of Peptides and Proteins

The interaction of molecules with lipid bilayers can significantly impact membrane permeability researchgate.net. While the canonical model suggests that primarily neutral molecules passively permeate membranes, there is evidence that certain charged species can also permeate researchgate.net. The permeability of peptides across biological membranes is crucial for their activity and reaching intracellular targets rsc.org. Modifying peptides with lipid chains, such as palmitoylation, can enhance their permeability across biological membranes like the blood-brain barrier and intestinal mucosa researchgate.net. This suggests that N-Palmitoyl Alanine (B10760859), with its palmitoyl (B13399708) group, could potentially influence the membrane permeability of associated peptides or proteins by altering their interaction with the lipid bilayer. The specific lipid composition of the membrane can influence the membrane binding affinities of peripheral proteins doi.orgwikipedia.org.

Data Table 1: Factors Influencing Peptide Membrane Permeability

FactorInfluence on Permeability
Hydrogen-bonding potentialInfluences cell permeability rsc.org
ConformationInfluences cell permeability rsc.org
ChargeInfluences cell permeability rsc.orgresearchgate.net
SizeInfluences cell permeability rsc.org
HydrophobicityIncreases ability to pass through membranes rsc.org
Side chain lipidationIncreases ability to pass through membranes rsc.orgresearchgate.net

Self-Assembly Properties and Organogel Formation in Biological Systems

Low-molecular-weight compounds, including those based on amino acid derivatives, can self-assemble through noncovalent interactions to form gels in organic solvents, known as organogels pjmhsonline.comacs.org. N-Palmitoyl L-alanine derivatives have been shown to form organogels in various pharmaceutical oils pjmhsonline.comresearchgate.netnih.gov. This self-assembly leads to the formation of a 3D network that immobilizes the solvent pjmhsonline.com. The gelation is often thermoreversible, with transition temperatures dependent on the gelator structure, concentration, and solvent researchgate.netnih.gov. Hydrogen bonds and van der Waals interactions are key forces driving the network formation researchgate.net. The ability of N-Palmitoyl Alanine derivatives to self-assemble and form organogels in hydrophobic environments highlights their potential for creating structured matrices within biological systems or for applications like sustained drug delivery pjmhsonline.comresearchgate.netnih.gov.

Data Table 2: Properties of L-Alanine Derivative Organogels

PropertyDescription
ThermoreversibilityTransition between gel and sol states upon heating and cooling pjmhsonline.comresearchgate.netnih.gov
ThermostabilityStable due to self-assembly and low energy state pjmhsonline.com
ChiralityPresence of chiral center can affect fiber matrix growth and permanency pjmhsonline.com
Non-birefringenceAppear dark under light microscope due to not allowing light passage pjmhsonline.com

Modulation of Protein Function and Interactions

N-Palmitoyl Alanine and related palmitoyl modifications play a significant role in modulating protein function and interactions, primarily through protein palmitoylation.

Protein Palmitoylation (S-Acylation) and Thioester Linkages

Protein S-palmitoylation, also referred to as S-acylation or thioacylation, is a reversible post-translational modification involving the covalent attachment of a fatty acid, typically the 16-carbon palmitate, to a cysteine residue of a protein via a thioester bond frontiersin.orgfrontiersin.orgplos.orgresearchgate.netbiorxiv.orgresearchgate.netfrontiersin.orgresearchgate.net. This modification can occur at any cysteine residue along the protein sequence frontiersin.org. S-palmitoylation increases the hydrophobicity of proteins, enhancing their affinity for membranes and promoting protein-protein interactions researchgate.netresearchgate.net. It plays crucial roles in various cellular processes, including membrane association of otherwise soluble proteins, protein trafficking, subcellular localization, stability, and modulation of protein structure and activity frontiersin.orgplos.orgresearchgate.netfrontiersin.orgresearchgate.net. Unlike other lipid modifications such as N-myristoylation, which are generally irreversible, S-palmitoylation is dynamic and reversible frontiersin.orgplos.orgresearchgate.netfrontiersin.org.

Catalysis by Palmitoyl Acyltransferases (PATs) and DHHC Enzymes

Protein S-palmitoylation is catalyzed by a family of enzymes known as protein acyltransferases (PATs) frontiersin.orgplos.orgresearchgate.netresearchgate.netresearchgate.net. In mammals, a large family of DHHC domain-containing proteins (zDHHC-PATs) are responsible for nearly all S-palmitoylation events on the cytoplasmic face of membranes frontiersin.orgresearchgate.netresearchgate.netportlandpress.commdpi.comportlandpress.comacs.org. These enzymes are typically integral membrane proteins containing a conserved Asp-His-His-Cys (DHHC) motif within a cysteine-rich domain (CRD) frontiersin.orgportlandpress.commdpi.comportlandpress.com. The DHHC motif is the catalytic center of the enzyme, with the cysteine residue being crucial for the palmitoyl transfer reaction frontiersin.orgportlandpress.commdpi.comportlandpress.com.

The catalytic mechanism of DHHC-PATs involves a two-step process. First, the enzyme undergoes autoacylation, where it attaches a palmitoyl group from palmitoyl-CoA to the cysteine residue within the DHHC motif, forming an acyl-enzyme intermediate portlandpress.commdpi.comportlandpress.com. In the second step, the palmitate group is transferred from the enzyme's cysteine to a specific cysteine residue on the substrate protein portlandpress.commdpi.comportlandpress.com. Mutation of the cysteine in the DHHC motif abolishes both autoacylation and transfer activities portlandpress.comportlandpress.com.

Data Table 3: Characteristics of DHHC-PATs

FeatureDescription
Conserved DomainDHHC motif within a cysteine-rich domain (CRD) frontiersin.orgportlandpress.commdpi.comportlandpress.com
Catalytic CenterCysteine residue within the DHHC motif frontiersin.orgportlandpress.commdpi.comportlandpress.com
Cellular LocalizationIntegral membrane proteins, primarily in Golgi, ER, and plasma membrane researchgate.netportlandpress.comacs.org
MechanismTwo-step process: autoacylation followed by palmitate transfer portlandpress.commdpi.comportlandpress.com
Reversible Nature of Palmitoylation and Depalmitoylation by Thioesterases

The reversible nature of S-palmitoylation is critical for its regulatory function, allowing proteins to cycle between palmitoylated and depalmitoylated states frontiersin.orgplos.orgresearchgate.netfrontiersin.orgresearchgate.net. The removal of palmitate from cysteine residues is catalyzed by depalmitoylating enzymes, primarily acyl protein thioesterases (APTs) and palmitoyl-protein thioesterases (PPTs) frontiersin.orgplos.orgresearchgate.netfrontiersin.orgelifesciences.org. These enzymes are serine hydrolases that catalyze the hydrolysis of the thioester bond linking the palmitate to the protein plos.orgresearchgate.netfrontiersin.org.

Acyl protein thioesterases (APTs), such as APT1 and APT2, are key regulators of dynamic palmitoylation plos.orgfrontiersin.orgelifesciences.org. APT1 is found in both the cytosol and mitochondria, while APT2 is a cytosolic protein frontiersin.org. Palmitoylation of APT1 and APT2 themselves is important for their localization and function frontiersin.org. Palmitoyl-protein thioesterases (PPTs), like PPT1 and PPT2, also contribute to depalmitoylation, with PPT1 being a lysosomal protein involved in the turnover of palmitoylated proteins plos.orgfrontiersin.org. The balance between the activity of PATs and thioesterases dictates the palmitoylation status of a protein, thereby influencing its localization, interactions, and function frontiersin.orgresearchgate.netfrontiersin.orgresearchgate.net.

Data Table 4: Key Depalmitoylating Enzymes

Enzyme ClassExamplesCellular LocalizationFunction
Acyl protein thioesterasesAPT1, APT2Cytosol, Mitochondria (APT1); Cytosol (APT2) frontiersin.orgHydrolyze thioester bond, remove palmitate plos.orgresearchgate.netfrontiersin.org
Palmitoyl-protein thioesterasesPPT1, PPT2Lysosome plos.orgfrontiersin.orgHydrolyze thioester bond, protein turnover (PPT1) plos.orgfrontiersin.org
ABHD family thioesterasesABHD17A/B/CPlasma membrane frontiersin.orgresearchgate.netRegulate palmitate turnover frontiersin.orgresearchgate.netelifesciences.org
Impact on Protein Subcellular Localization, Trafficking, and Stability

Protein lipidation, including palmitoylation, is a crucial post-translational modification that influences protein subcellular localization, trafficking, and stability tandfonline.comresearchgate.netfrontiersin.orgnih.gov. The covalent attachment of a hydrophobic lipid, such as palmitate, to a protein can increase its hydrophobicity, thereby facilitating its interaction with cellular membranes and influencing its compartmentalization tandfonline.comfrontiersin.org.

While S-palmitoylation (attachment of palmitate to cysteine residues via a thioester bond) is a well-studied reversible modification known to regulate protein trafficking between cellular compartments like the Golgi, plasma membrane, and endosomal recycling system, N-palmitoylation (attachment to the N-terminus or lysine (B10760008) side chains via an amide bond) is also reported and suggested to play a role in protein localization and function tandfonline.comnih.gov. The increased membrane association conferred by palmitoylation can affect protein half-life by influencing folding and susceptibility to degradation pathways frontiersin.org.

Although specific research detailing the direct impact of N-Palmitoyl Alanine on the localization, trafficking, or stability of particular proteins is limited in the provided search results, the known functions of other N-acyl amino acids and the general principles of protein lipidation suggest potential roles for this compound within these mechanisms hmdb.canih.govtandfonline.comresearchgate.netfrontiersin.org.

Regulation of Protein-Protein Interactions and Complex Formation

Protein lipidation can significantly influence protein-protein interactions and the formation of protein complexes frontiersin.orgacs.org. Lipid modifications can alter protein conformation, promote or disrupt interactions with other proteins, and facilitate the assembly of protein complexes at specific membrane locations frontiersin.orgnih.govnih.gov.

For instance, S-palmitoylation can affect the accessibility of protein active sites and modify interactions with binding partners nih.gov. In the context of viral proteins, palmitoylation has been shown to be important for protein-protein interactions necessary for the formation of viral replication complexes nih.gov.

N-Palmitoyl Alanine, as an N-acyl amino acid, could potentially influence protein-protein interactions by integrating into lipid bilayers and altering the local membrane environment, or by directly interacting with specific protein domains. While direct evidence for N-Palmitoyl Alanine's role in regulating specific protein-protein interactions or complex formation is not explicitly detailed in the search results, the broader context of lipid-protein interactions highlights the potential for such modulation hmdb.caacs.org. The study of other N-acyl amides suggests their involvement in signaling pathways that inherently involve protein interactions hmdb.ca.

N-Palmitoyl Alanine as a Model Compound for Amide Bond Formation and Lipid-Amino Acid Conjugation Studies

N-Palmitoyl Alanine is an example of a lipid-amino acid conjugate formed by an amide bond between a fatty acid (palmitic acid) and an amino acid (alanine) hmdb.cagoogle.com. The synthesis and study of such conjugates are relevant to understanding biological acylation processes and the properties of lipidated molecules diva-portal.orgnih.govgoogle.com.

N-acyl amino acids can be synthesized enzymatically, for example, via enzymes that catalyze the condensation of fatty acyl-CoA thioesters with amino acids nih.gov. They can also be formed through non-enzymatic reactions or during processes like protein degradation nih.govnih.gov.

Studies involving the synthesis and characterization of N-Palmitoyl Alanine or similar N-acyl amino acids can serve as model systems to investigate the mechanisms of amide bond formation in biological and chemical contexts, as well as to understand the properties and potential functions of lipid-amino acid conjugates diva-portal.orgnih.govgoogle.com. For example, research on the synthesis and activity of N-palmitoyl glycine (B1666218) has provided insights into the properties of N-acyl amino acids nih.govresearchgate.net. The structural requirements for activity in related N-acyl amides also highlight the importance of both the lipid and amino acid moieties nih.gov.

Receptor-Mediated Signaling Pathways

N-acyl amides, as a class of lipid mediators, are known to interact with various receptors and ion channels, thereby modulating signaling pathways hmdb.canih.gov. N-Palmitoyl Alanine, as a member of this class, has been implicated in interactions with specific receptor types.

Receptor-Mediated Signaling Pathways

Interaction with G-Protein-Coupled Receptors (GPCRs)

N-acyl amides have been shown to exhibit binding activity with G-Protein-Coupled Receptors (GPCRs), a large family of transmembrane receptors involved in diverse physiological processes hmdb.canih.govbioscientifica.com. Some N-acyl amides can mimic endogenous ligands and activate lipid-like GPCRs nih.gov.

Specific research indicates that N-acyl alanine can positively regulate GPR132, a lipid-like GPCR nih.gov. Additionally, N-acyl alanine has been reported to antagonize PTGER4 (Prostaglandin E Receptor 4), another GPCR nih.gov.

Data on N-Palmitoyl Alanine's specific interactions with GPCRs:

CompoundTarget ReceptorEffectReference
N-acyl alanineGPR132Positive regulator nih.gov
N-acyl alaninePTGER4Antagonist nih.gov
N-Palmitoyl Alanine?GPR132??Implied
N-Palmitoyl Alanine?PTGER4??Implied

Note: While N-acyl alanine is reported to interact with GPR132 and PTGER4, the specific activity of N-Palmitoyl Alanine, a type of N-acyl alanine, on these receptors would require specific experimental validation.

Modulation of Transient Receptor Potential (TRP) Channels

Transient Receptor Potential (TRP) channels are a group of ion channels involved in sensing a wide range of stimuli, including temperature, pain, and various chemical compounds hmdb.canih.govresearchgate.net. Many N-acyl amides are known to interact with TRP channels, influencing their activity hmdb.canih.govresearchgate.net.

TRP channel proteins can interact with N-acyl amides such as N-arachidonoyl ethanolamide (Anandamide) and N-arachidonoyl dopamine (B1211576) hmdb.ca. Other N-acyl amides, like N-oleoyl-glutamine, have been characterized as TRP channel antagonists hmdb.ca.

While the search results mention that palmitic acid and N-palmitoyl L-alanine failed to alter calcium influx in a study focused on N-palmitoyl glycine's modulation of calcium influx in sensory neurons, this specific finding relates to a particular experimental context and does not exclude potential modulation of other TRP channels or different types of responses by N-Palmitoyl Alanine nih.gov. The broader class of N-acyl amides is recognized for its involvement in lipid signaling through interactions with TRP channels hmdb.ca.

Further research is needed to fully elucidate the specific interactions and modulatory effects of N-Palmitoyl Alanine on various TRP channels.

Biological Activities and Physiological Roles of N Palmitoyl Alanine

Role in Cellular Signaling and Metabolic Homeostasis

N-acyl amides, as a group, are known to play roles in cellular signaling and maintaining metabolic balance. hmdb.ca They are involved in various physiological processes, including cardiovascular activity and metabolic homeostasis. hmdb.ca The synthesis of N-acyl amino acids is catalyzed by enzymes such as peptidase M20 domain containing 1 (PM20D1), while their degradation is primarily mediated by fatty acid amide hydrolase (FAAH). hmdb.ca

There is some evidence to suggest that N-acyl alanines, as a group, may influence cellular growth. One study has indicated that several N-acyl alanines exhibited antiproliferative effects in vitro. However, specific data on the antiproliferative activity of N-Palmitoyl Alanine (B10760859), including the cell lines tested and the effective concentrations, were not provided in the available literature. The process of protein palmitoylation is known to be involved in the regulation of proteins that are key to cancer cell proliferation and survival. nih.gov Dysregulation of palmitoylation has been implicated in various cancers, suggesting that molecules involved in this process could influence cell growth pathways. nih.gov Further research is needed to determine the specific effects of N-Palmitoyl Alanine on cellular growth and to elucidate the underlying molecular mechanisms.

Neurobiological Implications

The neurobiological effects of N-acyl amides are diverse, with known roles in memory, cognition, pain, and motor control. hmdb.ca The process of palmitoylation is critical for neuronal function, including axonal transport and synaptic signaling. nih.gov Disruptions in palmitoylation have been linked to neurodegenerative diseases. jneurosci.org

Specific research on the neurobiological implications of N-Palmitoyl Alanine is sparse. One study investigating the effects of the related compound, N-Palmitoyl Glycine (B1666218), on sensory neurons found that N-Palmitoyl L-alanine, at concentrations up to 50 μM, did not alter calcium influx in a dorsal root ganglion-like cell line (F-11 cells). nih.gov This suggests a degree of structural specificity in the activity of N-acyl amino acids. Further research is necessary to fully understand the potential neurobiological roles of N-Palmitoyl Alanine.

Involvement in Neurodegenerative Disease Pathogenesis

Direct research specifically implicating N-Palmitoyl Alanine in the pathogenesis of neurodegenerative diseases is limited. However, its classification as a long-chain N-acyl amide places it within a group of molecules that have been associated with such conditions. hmdb.ca N-acyl amides, as a class, are recognized for their diverse signaling functions in physiology, including roles in memory, cognition, and motor control. hmdb.ca Studies have indicated that this broad family of compounds may be involved in the pathological processes of neurodegenerative diseases. hmdb.ca

While some N-acyl amino acids, such as the stearoyl derivatives of tyrosine, serine, and threonine, have been noted for neuroprotective activity, similar specific findings for N-Palmitoyl Alanine are not detailed in the available literature. nih.gov The general involvement of the N-acyl amide class in neurological processes is summarized below.

General Roles of N-Acyl Amides in Physiology

Physiological AreaObserved Roles of N-Acyl AmidesCitation
Neurological FunctionSignaling in memory, cognition, and motor control hmdb.ca
Pathological ConditionsPotential role in neurodegenerative diseases hmdb.ca
Other SystemsInvolvement in cardiovascular activity, metabolic homeostasis, and pain hmdb.ca

Influence on Neuroinflammation and Neuroprotection

As signaling molecules, N-acyl amino acids like palmitoyl (B13399708) alanine are understood to influence various physiological processes, including inflammatory responses. hmdb.casmolecule.com The degradation of N-acyl amides is primarily mediated by the enzyme fatty acid amide hydrolase (FAAH), and their signaling can occur through interactions with receptors like the transient receptor potential (TRP) channels, which are involved in inflammation. hmdb.ca

However, specific studies detailing the direct influence of N-Palmitoyl Alanine on neuroinflammation and neuroprotection are not prominent in the existing research. The broader family of N-acyl amides has shown varied effects. For instance, N-palmitoylethanolamine (PEA), a related compound, is noted for its neuroprotective and anti-inflammatory effects in various models of neurodegeneration. nih.gov Conversely, a study investigating the effects of various N-acyl amides on sensory neurons found that while N-palmitoyl glycine induced calcium influx, N-palmitoyl alanine did not, suggesting a high degree of structural specificity for biological activity among these closely related molecules. nih.gov This highlights the difficulty in extrapolating functions from one N-acyl amide to another.

Contributions to Skin Barrier Function and Epidermal Homeostasis

N-Palmitoyl Alanine is recognized as an ingredient in cosmetic formulations, suggesting a potential role in skin applications. nih.gov However, detailed scientific studies focusing on its specific contributions to the skin barrier and epidermal homeostasis are not extensively available.

Role in Ceramide Metabolism and Skin Barrier Integrity

Ceramides (B1148491) are essential lipid components of the epidermal permeability barrier. nih.gov The de novo synthesis of ceramides is a critical biological process that begins with the condensation of palmitoyl-CoA and the amino acid L-serine, a reaction catalyzed by serine palmitoyltransferase. nih.govcosmeticsandtoiletries.com This foundational step underscores the importance of palmitic acid (as palmitoyl-CoA) in maintaining a healthy skin barrier through ceramide production.

While there is no direct evidence showing N-Palmitoyl Alanine's specific role in ceramide metabolism, it is biochemically plausible that it could be hydrolyzed by enzymes like FAAH to yield palmitic acid and alanine. hmdb.ca The resulting palmitic acid could then potentially enter the ceramide synthesis pathway. However, research into the stimulation of ceramide production has largely focused on other N-acyl amides. For example, N-palmitoyl serinol, an analog of N-palmitoylethanolamine, has been shown to significantly stimulate the production of ceramides in human epidermal keratinocytes. nih.gov

Key Molecules in de Novo Ceramide Synthesis

MoleculeRole in Synthesis PathwayCitation
Palmitoyl-CoAInitial substrate condensed with serine nih.govcosmeticsandtoiletries.com
L-SerineAmino acid substrate condensed with Palmitoyl-CoA nih.govcosmeticsandtoiletries.com
Serine Palmitoyltransferase (SPT)Rate-limiting enzyme catalyzing the initial condensation reaction cosmeticsandtoiletries.com

Stimulation of Fibroblast Activity and Extracellular Matrix Component Synthesis

There is currently a lack of scientific literature detailing any effects of N-Palmitoyl Alanine on the stimulation of fibroblast activity or the synthesis of extracellular matrix components such as collagen. Research in this area has tended to focus on other palmitoylated molecules, such as Palmitoyl pentapeptide-4, which is known to stimulate collagen synthesis. wikipedia.org

Advanced Research Applications of N Palmitoyl Alanine

Pharmaceutical Research and Advanced Drug Delivery Systems

Within pharmaceutical science, N-palmitoyl alanine (B10760859) is emerging as a functional excipient for the development of sophisticated drug delivery platforms. Its capacity to form gels and other organized assemblies in various media makes it a highly attractive candidate for modulating the release of therapeutic agents.

Design and Development of Sustained Release Implants

A significant application of N-palmitoyl alanine is its use as an organogelator for creating sustained-release drug implants. smolecule.commedchemexpress.com When mixed with injectable oils like safflower oil, N-palmitoyl alanine can form thermoreversible gels. nih.govresearchgate.net These formulations can be loaded with a drug and exist as a liquid for injection, which then solidifies at body temperature to form a stable, semi-solid depot. nih.govresearchgate.net This implant slowly releases the encapsulated drug over a prolonged period, which can improve therapeutic outcomes and patient compliance by reducing the need for frequent administrations. smolecule.com Research into N-palmitoyl L-alanine derivatives has been conducted to assess their gelation power in various injectable oils for use as parenteral implants. researchgate.net

Formulation of Injectable Drug Delivery Gels

The self-assembly of N-palmitoyl alanine in oils is a key feature being exploited for injectable drug delivery systems. smolecule.com Studies have demonstrated that a formulation of N-palmitoyl L-alanine in safflower oil (10% w/v) can successfully form an in situ gel when injected subcutaneously in animal models. nih.govresearchgate.net This gel depot was shown to last for two weeks and was found to be biocompatible. nih.govresearchgate.net This approach allows a drug-loaded liquid to be easily injected, after which it transitions into a gel phase within the body, creating a reservoir that provides controlled and extended drug release. For example, an organogel based on N-palmitoyl L-alanine was successfully used to deliver the antiemetic drug granisetron. medchemexpress.comnih.gov

Table 1: Research Findings on N-Palmitoyl Alanine-Based Injectable Gels

Parameter Finding Reference
Gelator N-palmitoyl L-alanine (PA) nih.govresearchgate.net
Vehicle Safflower oil nih.govresearchgate.net
Concentration 10% w/v nih.govresearchgate.net
Application In situ gel implant for granisetron nih.govresearchgate.net
Duration Lasted for 2 weeks subcutaneously nih.govresearchgate.net

| Biocompatibility | Confirmed via histopathological examination | nih.govresearchgate.net |

Enhancement of Drug Solubility and Stability in Pharmaceutical Formulations

The dual hydrophilic-lipophilic character of N-palmitoyl alanine makes it a useful agent for improving the formulation of poorly soluble drugs. smolecule.com It can form micellar structures that encapsulate hydrophobic drug molecules, increasing their solubility in aqueous environments, a critical factor for many pharmaceutical preparations. mdpi.com By sequestering the drug within these structures, N-palmitoyl alanine can also shield it from chemical degradation, thereby enhancing its stability. smolecule.com

Biotechnological Applications

In biotechnology, N-palmitoyl alanine is utilized as a specialized tool for investigating fundamental cellular components and processes, such as proteins and membranes. smolecule.com

Utilization as a Substrate or Modifier in Protein Lipidation Studies

Protein lipidation is a critical post-translational modification where lipid moieties are attached to proteins, affecting their function and cellular location. nih.govlongdom.org S-palmitoylation, a reversible type of lipidation, involves the attachment of a 16-carbon palmitic acid to cysteine residues. longdom.org N-palmitoyl alanine can be used as a synthetic analogue of palmitic acid in research aimed at understanding the enzymes that catalyze this process, known as palmitoyltransferases (PATs). nih.gov By using such modifiers, scientists can study the impact of lipidation on protein behavior, which is crucial for understanding cellular signaling and other biological pathways. nih.govnih.gov

Application as a Tool for Studying Membrane Dynamics

The structure of N-palmitoyl alanine allows it to interact with and insert into lipid bilayers, the core components of cell membranes. This interaction can alter the physical properties of the membrane, such as its fluidity and the organization of its lipid domains. researchgate.net Researchers can use N-palmitoyl alanine as a probe to study these dynamics. Understanding how such molecules affect membrane properties provides insight into essential cellular functions, including the transport of molecules across the membrane and the function of membrane-bound proteins. hawaii.edu

Investigative Studies in Disease Models

Cancer Research, Including Effects on Hepatocellular Carcinoma and Tumor Growth Inhibition

While direct studies on the effects of N-Palmitoyl Alanine on hepatocellular carcinoma (HCC) and tumor growth are limited, the broader class of N-acyl amides, to which it belongs, has been implicated in various pathological conditions, including cancer. hmdb.ca The metabolic pathways involving its core components—palmitate and alanine—are known to be significantly altered in cancer cells, suggesting potential avenues for investigation.

Cancer cell metabolism is often reprogrammed to support rapid proliferation and growth. researchgate.netlongdom.org This includes alterations in both fatty acid and amino acid metabolism. researchgate.netnih.gov Palmitate, the 16-carbon saturated fatty acid component of N-Palmitoyl Alanine, is the primary product of the enzyme fatty acid synthase (FASN). longdom.orgnih.gov Overexpression of FASN is a known characteristic of many cancers and is associated with poor prognosis. nih.gov Inhibition of FASN leads to a depletion of palmitate, which in turn disrupts lipid raft architecture in the cell membrane, alters the localization of signaling proteins, and inhibits multiple pathways that regulate tumor cell proliferation and survival, ultimately inducing apoptosis (cell death) in tumor cells. nih.gov

Furthermore, protein palmitoylation—the attachment of fatty acids like palmitate to proteins—is a critical post-translational modification that regulates protein localization, stability, and function. nih.govnih.gov Many proteins involved in tumorigenesis, including oncogenes and tumor suppressors, are regulated by palmitoylation. nih.govnih.gov Targeting the enzymes of the palmitoylation cycle is being explored as a therapeutic strategy in certain cancers, such as NRAS-mutant acute myeloid leukemia (AML). nih.gov

Amino acid metabolism is also fundamentally rewired in cancer. researchgate.netnih.gov In hepatocellular carcinoma, for instance, reduced expression of enzymes involved in the catabolism of branched-chain amino acids (BCAAs) leads to their accumulation and subsequent activation of the mTORC1 pathway, which is linked to poor prognosis. nih.gov While alanine is not a BCAA, its metabolism is also interconnected with cancer cell bioenergetics and biosynthesis. Some cancer cells rely on acquiring amino acids like asparagine, which is synthesized from aspartate, to proliferate under nutrient-depleted conditions. nih.gov Given that N-Palmitoyl Alanine is an N-acyl derivative of an amino acid, its metabolism could potentially intersect with these pathways.

The table below summarizes key metabolic pathways related to the components of N-Palmitoyl Alanine and their role in cancer.

Metabolic ProcessKey Molecule/EnzymeRole in Cancer
De Novo Lipogenesis Fatty Acid Synthase (FASN)Often overexpressed; produces palmitate required for membranes and signaling; inhibition can induce cancer cell apoptosis. longdom.orgnih.gov
Protein Palmitoylation Palmitoyl (B13399708) Acyl Transferases (PATs) / Acyl-Protein Thioesterases (APTs)Regulates localization and function of numerous oncogenes and tumor suppressors. nih.govnih.gov
Amino Acid Metabolism Branched-Chain Amino Acid Transaminase (BCAT)Dysregulation affects mTORC1 signaling and tumor growth in hepatocellular carcinoma. nih.gov

Modulation of Wound Healing Processes

Direct research into the role of N-Palmitoyl Alanine in wound healing is not yet established. However, studies on related N-acyl amino acids and palmitoylated peptides indicate that this class of molecules has significant potential to modulate tissue repair processes.

The wound healing cascade is a complex biological process that relies on the availability of key nutrients, including amino acids, which are essential for rebuilding tissue. wcei.net Specific amino acids like arginine and glutamine are known to support blood flow and collagen production, respectively. wcei.net

Research has demonstrated that other N-acyl amides play a role in skin homeostasis and repair. A study on N-acyl taurines (NATs), which are structurally similar to N-Palmitoyl Alanine, found that these molecules are endogenous regulators of skin wound healing. pnas.org Genetic or pharmacological disruption of the enzyme that degrades NATs, fatty acid amide hydrolase (FAAH), was shown to accelerate wound healing in mice. pnas.org Furthermore, topical administration of specific synthetic NATs also sped up wound closure, suggesting that these lipids are part of a signaling system that controls skin repair. pnas.orgescholarship.org

Moreover, the conjugation of palmitic acid to peptides has been explored as a strategy to enhance wound healing. A novel fatty acid-conjugated tetrapeptide, Palmitoyl-GDPH (palmitic acid-glycine-aspartic acid-proline-histidine), demonstrated remarkable wound healing properties in an in vivo study. nih.gov When applied topically to full-thickness wounds in rats, Palmitoyl-GDPH led to increased re-epithelialization, enhanced collagen deposition, and diminished scar formation compared to controls. nih.gov The palmitoyl fatty acid component is thought to improve the permeability of the skin and help stabilize fibrin (B1330869) as a result of fibroblast migration. nih.gov

The table below presents findings from studies on compounds related to N-Palmitoyl Alanine and their effects on wound healing.

Compound ClassSpecific Example(s)Observed Effect on Wound HealingReference
N-Acyl Taurines N-eicosanoyl-taurine, N-tetracosanoyl-taurineAccelerate skin wound closure in mice. pnas.org pnas.org
Palmitoylated Peptides Palmitoyl-GDPHIncreased re-epithelialization and collagen deposition; diminished scar formation in rats. nih.gov nih.gov
Fatty Acids Palmitoleic AcidHastened wound closure in rats, potentially via an anti-inflammatory effect. nih.gov nih.gov

These findings collectively suggest that the N-palmitoyl group, when conjugated with amino acids or peptides, can create bioactive molecules with the potential to positively influence wound repair.

Implications in Splicing Inhibition Research (e.g., N-palmitoyl-L-leucine as a Structure-Activity Relationship Model)

A significant area of research involving N-palmitoylated amino acids is in the field of pre-mRNA splicing inhibition. The spliceosome, a complex molecular machine responsible for removing introns from gene transcripts, is a valuable target for developing research tools and potential therapeutics. nih.govnih.gov A high-throughput screen of natural compounds identified N-palmitoyl-L-leucine as a novel splicing inhibitor that blocks a late stage of spliceosome assembly. nih.govnih.govprobechem.com

The simple structure of N-palmitoyl-L-leucine allowed for a detailed investigation into its structure-activity relationship (SAR), providing insights into which parts of the molecule are critical for its function. nih.gov In these studies, researchers synthesized a series of analogs by altering three distinct features: the amino acid head group, the length of the acyl chain, and the stereochemistry of the amino acid. nih.gov

One of the analogs tested was N-palmitoyl-D-alanine. nih.gov The SAR analysis revealed that the length of the acyl chain was the most critical feature for the inhibition of in vitro splicing. nih.gov Analogs with shorter acyl chains, such as N-lauroyl-L-leucine (a 12-carbon chain), were less active than N-palmitoyl-L-leucine (a 16-carbon chain). nih.gov This highlights the importance of the hydrophobic palmitoyl tail for the compound's inhibitory activity.

While changes to the amino acid head group were generally better tolerated than changes to the acyl chain, they still influenced the compound's activity. The use of alanine in place of leucine, as in N-palmitoyl-D-alanine, provided valuable data for the SAR model, helping to define the structural requirements for effective splicing inhibition. nih.gov These studies demonstrate how N-palmitoylated amino acids, including the alanine variant, serve as important chemical probes for studying the complex process of spliceosome assembly and function. nih.govnih.gov

The table below summarizes the structure-activity relationship findings for N-palmitoyl-L-leucine and its analogs.

CompoundAcyl Chain LengthAmino AcidStereochemistryIn Vitro Splicing IC₅₀
N-palmitoyl-L-leucine 16 CarbonsLeucineL35 µM nih.gov
N-stearoyl-L-leucine 18 CarbonsLeucineL37 µM nih.gov
N-myristoyl-L-leucine 14 CarbonsLeucineL70 µM nih.gov
N-lauroyl-L-leucine 12 CarbonsLeucineL110 µM nih.gov
N-palmitoyl-D-leucine 16 CarbonsLeucineD36 µM nih.gov
N-palmitoyl-D-alanine 16 CarbonsAlanineD45 µM nih.gov

Methodological Approaches in N Palmitoyl Alanine Research

Advanced Synthesis and Purification Techniques

The synthesis of N-Palmitoyl Alanine (B10760859) can be achieved through various chemical strategies, with purification being a critical subsequent step to isolate the compound of interest from reaction byproducts and starting materials.

N-Palmitoyl Alanine is synthesized by forming an amide bond between the fatty acid, palmitic acid, and the amino group of alanine. This can be accomplished using both solid-phase and solution-phase techniques.

Solid-Phase Peptide Synthesis (SPPS): Although typically used for longer peptides, the principles of SPPS are applicable. In this approach, L-alanine is first anchored to an insoluble polymer resin. peptide.com The protecting group on the N-terminus of the alanine is removed, and then palmitic acid is chemically coupled to the exposed amino group. researchgate.net Reagents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in combination with activators like N-hydroxysuccinimide or HOBt, are used to facilitate the amide bond formation. uu.nl The major advantage of SPPS is the ease of purification; excess reagents and byproducts are simply washed away from the resin-bound product. peptide.com The final N-Palmitoyl Alanine is then cleaved from the resin support using a strong acid, such as trifluoroacetic acid (TFA). peptide.comuu.nl

Solution-Phase Methodologies: This classical approach involves reacting L-alanine and a derivative of palmitic acid in a suitable organic solvent. A common method is the reaction of L-alanine with palmitoyl (B13399708) chloride in the presence of a base to neutralize the hydrochloric acid byproduct. This direct acylation is an effective way to produce N-palmitoylated amino acids. uu.nl Following the reaction, the N-Palmitoyl Alanine product must be separated from the solvent and any unreacted starting materials or byproducts through techniques such as extraction, precipitation, and recrystallization. While potentially more labor-intensive in terms of purification, solution-phase synthesis is highly scalable for producing larger quantities of the compound.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both assessing the purity of N-Palmitoyl Alanine and for purifying it. uu.nl Due to the long hydrocarbon chain from palmitic acid, the molecule is significantly hydrophobic. This characteristic dictates the choice of HPLC methodology, with reversed-phase HPLC (RP-HPLC) being the most common approach.

Analytical HPLC: This is used to determine the purity of a sample. A small amount of the compound is injected onto an analytical column (typically a C8 or C18 stationary phase), and a mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is passed through. The components of the sample separate based on their hydrophobicity, and a detector measures the concentration of each component as it elutes. A pure sample of N-Palmitoyl Alanine will ideally show a single, sharp peak.

Preparative HPLC: When a sample requires further purification, preparative HPLC is used. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. uu.nl Fractions of the eluent are collected as they exit the detector, allowing for the isolation of the pure N-Palmitoyl Alanine. Given the high hydrophobicity of palmitoylated compounds, elution may require a high percentage of organic modifier, sometimes including solvents like isopropanol, to ensure the compound does not irreversibly bind to the column. uu.nl

ParameterAnalytical HPLCPreparative HPLC
Objective Purity AssessmentCompound Isolation
Column Type C8 or C18C8 or C18
Column ID Typically 2.1 - 4.6 mmTypically >10 mm
Flow Rate 0.2 - 1.5 mL/min>10 mL/min
Sample Load Micrograms (µg) to low Milligrams (mg)Milligrams (mg) to Grams (g)
Mobile Phase Water/Acetonitrile or Water/MethanolWater/Acetonitrile, often with Isopropanol uu.nl

Spectroscopic and Structural Characterization

Once synthesized and purified, the identity and structure of N-Palmitoyl Alanine are confirmed using a suite of spectroscopic techniques. Each method provides unique information about the molecule's atomic composition, connectivity, and functional groups.

NMR spectroscopy is one of the most powerful tools for elucidating the exact structure of an organic molecule.

¹H NMR: A proton NMR spectrum of N-Palmitoyl Alanine would show characteristic signals for the different types of protons in the molecule. Key expected signals include:

A triplet around 0.8-0.9 ppm for the terminal methyl group (CH₃) of the palmitoyl chain.

A large, broad signal around 1.2-1.4 ppm representing the many methylene (B1212753) groups (-(CH₂)₁₂-) in the fatty acid chain.

A signal around 1.6 ppm for the β-methylene group and another around 2.2 ppm for the α-methylene group of the palmitoyl chain.

A doublet around 1.4-1.5 ppm for the methyl group of the alanine residue.

A multiplet around 4.4-4.6 ppm for the α-proton of the alanine residue, coupled to both the alanine methyl protons and the amide N-H proton.

A signal for the amide proton (N-H), typically a doublet, which can appear over a broad range (e.g., 6-8 ppm) and may be broadened by exchange.

A very broad signal for the carboxylic acid proton (O-H), often above 10 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. Expected resonances include:

A signal around 14 ppm for the terminal methyl carbon of the palmitoyl chain.

A series of signals between 22 and 34 ppm for the methylene carbons of the palmitoyl chain.

A signal for the α-carbon of the alanine residue around 50 ppm.

A signal for the methyl carbon of the alanine residue around 18 ppm.

Two signals in the carbonyl region (170-180 ppm), one for the amide carbonyl and one for the carboxylic acid carbonyl. nih.gov

| ¹³C Chemical Shift Data for L-Alanine Residue | | :--- | :--- | | Carbon Atom | Typical Chemical Shift (ppm) | | Carbonyl (C=O) | ~176 | | Alpha-Carbon (α-C) | ~51 | | Methyl (CH₃) | ~19 | Note: Data for L-Alanine in aqueous solution. Shifts for N-Palmitoyl Alanine will vary due to the amide linkage and solvent.

Mass spectrometry is used to determine the precise molecular weight of N-Palmitoyl Alanine and to gain structural information from its fragmentation patterns. The molecular formula is C₁₉H₃₇NO₃, corresponding to a molecular weight of approximately 327.50 g/mol . medchemexpress.comnih.gov

In a typical mass spectrum, a prominent peak for the molecular ion ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) would be expected. Tandem MS (MS/MS) experiments, where the molecular ion is isolated and fragmented, can provide further structural confirmation. Direct detection of palmitoylated molecules can be challenging due to the potential for the palmitoyl group to be lost during analysis. nih.govbu.edu

Common fragmentation patterns for N-acylated amino acids include:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen.

Amide bond cleavage: Breaking the bond between the alanine residue and the palmitoyl group.

Loss of water or formic acid: Fragmentation involving the carboxylic acid group. uni-muenster.de

Fragmentation along the alkyl chain: A series of losses corresponding to alkyl fragments (e.g., loss of 14 Da for CH₂ units). libretexts.org

| Predicted Mass Spectrometry Fragments for N-Palmitoyl Alanine | | :--- | :--- | :--- | | Ion | Formula | Expected m/z (Monoisotopic) | | [M+H]⁺ | C₁₉H₃₈NO₃⁺ | 328.28 | | [M+Na]⁺ | C₁₉H₃₇NO₃Na⁺ | 350.26 | | [Fragment]⁺ (Loss of H₂O) | C₁₉H₃₆NO₂⁺ | 310.27 | | [Fragment]⁺ (Loss of COOH) | C₁₈H₃₈N⁺ | 284.30 | | [Palmitoyl Cation]⁺ | C₁₆H₃₁O⁺ | 239.24 |

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ijsr.net The spectrum of N-Palmitoyl Alanine is expected to show characteristic absorption bands confirming its structure.

Key vibrational modes and their expected wavenumbers (cm⁻¹) include:

O-H Stretch (Carboxylic Acid): A very broad band, typically in the range of 3300-2500 cm⁻¹. ucla.edu

N-H Stretch (Amide): A sharp to medium band around 3300 cm⁻¹. ucla.edupressbooks.pub

C-H Stretch (Alkyl): Strong, sharp bands just below 3000 cm⁻¹, typically 2950-2850 cm⁻¹, characteristic of the long palmitoyl chain. pressbooks.pub

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1710-1760 cm⁻¹. pressbooks.pub

C=O Stretch (Amide I): A very strong, sharp band around 1650 cm⁻¹. ucla.edu

N-H Bend (Amide II): A strong band around 1550 cm⁻¹.

The presence of these distinct bands, particularly the two different C=O stretches and the N-H stretch, alongside the strong alkyl C-H stretches, provides clear evidence for the N-palmitoylated amino acid structure.

| Characteristic FTIR Absorption Bands for N-Palmitoyl Alanine | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) ucla.edu | | Amide | N-H Stretch | ~3300 pressbooks.pub | | Alkyl Chain | C-H Stretch | 2950 - 2850 pressbooks.pub | | Carboxylic Acid | C=O Stretch | 1760 - 1710 pressbooks.pub | | Amide | C=O Stretch (Amide I) | ~1650 ucla.edu | | Amide | N-H Bend (Amide II) | ~1550 |

Differential Scanning Calorimetry (DSC) for Thermal Properties of Assemblies

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to characterize the thermal properties of N-Palmitoyl Alanine assemblies. nih.govnih.gov By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC provides quantitative data on phase transitions, such as melting (T_m), crystallization (T_c), and glass transitions (T_g). mdpi.com

In the study of N-Palmitoyl Alanine-based organogels, DSC is employed to analyze the formation of gel networks and monitor structural changes during the sol-gel transition as a function of temperature. researchgate.net For instance, the thermal analysis of dipeptides containing alanine has been conducted using simultaneous thermogravimetry (TG) and DSC measurements to determine their thermal stability and decomposition processes. lew.ro DSC thermograms reveal endothermic or exothermic peaks corresponding to energy changes within the sample, allowing for the determination of the enthalpy (ΔH) of these transitions. nih.gov

Research on N-palmitoyl-L-alanine derivatives developed as organogelators for injectable oils has utilized DSC to evaluate their thermal properties. researchgate.net The analysis helps confirm the encapsulation of therapeutic agents and changes in their physical state, such as a transition from a crystalline to an amorphous form within the gel matrix. researchgate.net The thermal behavior, including the sol-gel transition temperature, is a critical parameter for the application of these materials.

Table 1: Illustrative DSC Data for a Hypothetical N-Palmitoyl Alanine Organogel System

ParameterValueDescription
Gel-Sol Transition Temperature (T_gs) 45-55 °CThe temperature range over which the gel melts into a sol state, observed as an endothermic peak.
Enthalpy of Transition (ΔH) 15-25 J/gThe amount of energy absorbed during the gel-sol transition, indicating the stability of the gel network.
Crystallization Temperature (T_c) 30-40 °CThe temperature at which the lipid chains of N-Palmitoyl Alanine crystallize upon cooling, observed as an exothermic peak.

Note: This table is illustrative and represents typical data obtained from DSC analysis of amino acid-based organogels.

Advanced Imaging and Microscopy for Supramolecular Structures

The morphology and hierarchical organization of N-Palmitoyl Alanine supramolecular structures are investigated using a variety of high-resolution microscopy techniques. These methods visualize the architecture of self-assembled networks from the macroscopic to the nanometer scale.

Environmental Scanning Electron Microscopy (ESEM) is particularly suited for imaging hydrated or "wet" samples without the need for conductive coatings. nih.gov This capability is crucial for studying N-Palmitoyl Alanine organogels in their native or near-native state, preserving the delicate, solvent-containing network structure. nih.govliverpool.ac.uk ESEM allows for the morphological analysis of in situ organogel implants, revealing features like porous structures with interconnected pores. researchgate.netresearchgate.net The technique operates by maintaining a low pressure of water vapor in the sample chamber, which helps to prevent sample dehydration and neutralize charge buildup on insulating specimens. nih.govnih.gov

For higher resolution imaging of surface topography, Field Emission Scanning Electron Microscopy (FESEM) is utilized. FESEM employs a field-emission gun that produces a smaller, more coherent electron beam, enabling detailed visualization of nanoscale features. nih.govnih.gov In the context of N-Palmitoyl Alanine research, FESEM is used to analyze the fine structure of dried organogels (xerogels) or other self-assembled systems. researchgate.net It can reveal the morphology of the fibrillar networks, including the size, shape, and entanglement of the fibers that constitute the gel's solid scaffold. researchgate.net

Transmission Electron Microscopy (TEM) provides ultra-high-resolution, two-dimensional projections of a sample, allowing for the visualization of the internal structure of N-Palmitoyl Alanine assemblies at the nanoscale. nih.gov To prepare samples for TEM, a small amount of the gel or a solution of the self-assembling molecule is deposited on a TEM grid and often negatively stained to enhance contrast. researchgate.net This technique is instrumental in confirming the presence of nanofibers, ribbons, or other morphologies responsible for gelation. It can provide precise measurements of fiber width, morphology, and whether they are twisted or flat. researchgate.netnih.gov

Table 2: Morphological Features of N-Palmitoyl Alanine Assemblies Observed by Microscopy

Microscopy TechniqueObserved FeaturesTypical Dimensions
ESEM Interconnected porous network in hydrated gels.Pore size: 1-20 µm
FESEM Entangled three-dimensional fibrillar network in xerogels.Fiber diameter: 50-200 nm
TEM Individual nanofibers and ribbons, sometimes showing twisting.Fiber width: 10-50 nm

Note: This table synthesizes typical findings from microscopy studies of amino acid-based gelators.

Biochemical and Cell-Based Assays

Biochemical and cell-based assays are essential for understanding the biological context and activity of N-Palmitoyl Alanine, particularly in the study of protein palmitoylation. Palmitoylation is a reversible post-translational modification where a palmitoyl group is attached to a cysteine residue of a protein, affecting its localization, stability, and function. nih.govresearchgate.net

In this field, N-Palmitoyl Alanine itself is not the primary substrate, but related molecules and assays are crucial. For example, non-palmitoylatable peptide controls are often synthesized where the target cysteine is replaced by an alanine residue. nih.gov This control helps to confirm that the observed effects are indeed due to palmitoylation.

Commonly used methods to study palmitoylation include:

Metabolic Labeling: Cells are incubated with modified fatty acids, such as the palmitic acid analog 17-octadecynoic acid (17-ODYA), which contains a terminal alkyne group. nih.govacs.org This analog is incorporated into proteins by the cell's natural enzymatic machinery. The alkyne handle then allows for the specific attachment of reporter tags (e.g., fluorophores or biotin) via a "click chemistry" reaction, enabling detection and quantification of palmitoylated proteins. acs.orgresearchgate.net

Acyl-Biotinyl Exchange (ABE) and Fatty Acyl Exchange Labeling: These chemical methods detect palmitoylated proteins from cell or tissue lysates. The core principle involves the cleavage of the thioester bond linking the palmitate to the cysteine with hydroxylamine, followed by the labeling of the newly freed sulfhydryl group with a reporter tag. researchgate.net

Cell-Based Palmitoylation Assays: Quantitative cell-based models are developed to monitor the activities of protein acyltransferases (PATs), the enzymes responsible for palmitoylation. nih.gov These assays can use synthetic peptides mimicking protein substrates to measure enzyme activity within intact cells. The palmitoylated and non-palmitoylated forms of the peptides are then extracted and quantified, often using High-Performance Liquid Chromatography (HPLC). nih.gov

These assays are critical for defining the substrates of specific enzymes and understanding how the dynamic process of palmitoylation regulates cellular signaling and function. nih.govnih.gov

Detection and Quantification of Protein Palmitoylation

Protein palmitoylation, the attachment of a palmitoyl group to a cysteine residue via a thioester bond, is a reversible post-translational modification that is crucial for protein trafficking, localization, and function. nih.gov Given that N-palmitoyl alanine is an N-acylated amino acid, the methodologies to study protein palmitoylation are foundational to understanding its context.

Acyl-Biotin Exchange (ABE) chemistry is a widely used method for the detection and enrichment of palmitoylated proteins. nih.govnih.gov The technique is based on the specific chemical cleavage of thioester bonds and their replacement with a biotin tag, which can then be used for affinity purification and subsequent identification by methods like mass spectrometry or immunoblotting. The ABE protocol generally involves three key steps:

Blocking of free thiols: All free cysteine residues in a protein lysate are first blocked, typically with N-ethylmaleimide (NEM), to prevent their non-specific labeling in subsequent steps. researchgate.net

Cleavage of thioester bonds: The thioester linkages of palmitoylated cysteines are then specifically cleaved using a neutral hydroxylamine (HAM) solution. researchgate.net This step exposes the previously palmitoylated cysteine residues.

Biotinylation of newly exposed thiols: The newly available thiol groups are then labeled with a thiol-reactive biotin derivative, such as biotin-BMCC. researchgate.net

The biotinylated proteins can be captured using streptavidin-coated beads for enrichment and further analysis. researchgate.net ABE can be combined with immunoprecipitation to study the palmitoylation of a specific protein of interest. researchgate.net

StepReagent/ConditionPurpose
1. Thiol BlockingN-ethylmaleimide (NEM)To irreversibly block all free cysteine sulfhydryl groups.
2. Thioester CleavageHydroxylamine (HAM)To specifically cleave the thioester bond of palmitoylated cysteines.
3. BiotinylationThiol-reactive biotinTo label the newly exposed sulfhydryl groups for detection and purification.

Table 1: Key Steps in Acyl-Biotin Exchange (ABE) Chemistry

Metabolic labeling with "clickable" fatty acid analogs is another powerful approach for studying protein palmitoylation. nih.gov This method involves introducing a fatty acid analog containing a bioorthogonal handle, such as an alkyne or an azide, into cells. The commercially available alkyne analog of palmitic acid, 17-octadecynoic acid (17-ODYA), is readily incorporated into proteins by the cellular machinery. nih.gov

Following metabolic labeling, the alkyne-tagged proteins are detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry." nih.gov This reaction allows for the covalent attachment of a reporter molecule, such as a fluorescent dye or biotin, to the modified proteins. nih.govnih.gov This technique is highly specific and allows for the visualization of palmitoylated proteins in gels or by microscopy, as well as their enrichment for proteomic analysis. nih.govnih.gov

FeatureDescription
Probe Alkynyl or azido fatty acid analog (e.g., 17-ODYA).
Principle Cellular enzymes incorporate the analog into proteins.
Detection Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry).
Reporters Fluorescent dyes, biotin.
Applications In-gel fluorescence, microscopy, affinity enrichment.

Table 2: Overview of Metabolic Labeling with Click Chemistry for Palmitoylation Analysis

Site-directed mutagenesis is a fundamental tool used to identify the specific cysteine residues that are palmitoylated and to understand the functional consequences of this modification. By substituting a cysteine residue with an amino acid that cannot be palmitoylated, such as serine or alanine, researchers can investigate the impact on protein localization, protein-protein interactions, and cellular signaling pathways.

The choice between serine and alanine for substitution is considered based on the desire to maintain certain structural properties. Alanine is often chosen to preserve the hydrophobicity of the site while removing the reactive thiol group. uncpress.org The loss of a specific function or a change in cellular localization of the mutant protein provides strong evidence that the mutated cysteine is a site of palmitoylation. uncpress.orgnih.gov For example, mutation of cysteine residues in Toll-like receptor 2 (TLR2) to alanine was used to map the site of S-palmitoylation and demonstrate its importance for TLR2 signaling. nih.gov

Development and Application of In Vitro and In Vivo Models for Biological Activity Assessment

Assessing the biological activity of N-palmitoyl alanine requires the use of relevant in vitro and in vivo model systems.

In Vitro Models: Cell culture systems are invaluable for dissecting the molecular mechanisms of N-palmitoyl alanine action. For instance, studies on related N-palmitoyl amino acid-based surfactants have utilized human keratinocyte cell lines (HaCaT) to assess cytotoxicity, a crucial parameter for compounds intended for dermatological applications. mdpi.com Similarly, the antimicrobial activity of palmitoyl-containing lipopeptides has been evaluated against various bacterial strains in culture. nih.gov Such models allow for the controlled investigation of cellular responses to N-palmitoyl alanine, including effects on cell viability, proliferation, and specific signaling pathways.

In Vivo Models: Animal models are essential for understanding the physiological and pathophysiological roles of N-palmitoyl alanine in a whole organism. While specific in vivo studies focusing solely on N-palmitoyl alanine are not extensively documented in the provided context, research into the broader palmitoylation cycle offers relevant examples. For instance, mouse models of NRAS-mutant acute myeloid leukemia (AML) have been used to validate the therapeutic potential of targeting N-Ras depalmitoylation. researchgate.net In these studies, the in vivo efficacy of inhibitors of the depalmitoylating enzyme ABHD17 was assessed, demonstrating the importance of the palmitoylation cycle in cancer progression. researchgate.net Such models could be adapted to investigate the in vivo effects of administering N-palmitoyl alanine or modulating its metabolic pathways.

Computational and Molecular Modeling Approaches

Computational methods provide powerful tools to investigate the interactions of N-palmitoyl alanine with biological molecules and membranes at an atomic level of detail, offering insights that can be difficult to obtain through experimental approaches alone.

Molecular Dynamics Simulations for Membrane and Protein Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. hawaii.edu In the context of N-palmitoyl alanine, MD simulations can be employed to understand its behavior within a lipid bilayer and its interactions with membrane proteins.

In Silico Proteomic Analysis for Palmitoylation Sites Prediction

Protein palmitoylation is a reversible post-translational modification involving the attachment of palmitic acid to cysteine residues, which plays a critical role in various cellular processes. nih.govoup.com Given the expensive and time-consuming nature of biochemical experiments, computational methods for predicting palmitoylation sites have become a significant area of research in bioinformatics. nih.govresearchgate.netingentaconnect.com These in silico approaches are essential for identifying potential palmitoylation sites for further experimental validation. nih.govoup.com

A variety of computational tools have been developed, many of which are based on machine learning algorithms. nih.govnih.gov These methods analyze the primary sequence information of proteins to identify patterns and features associated with known palmitoylation sites. Early tools included CSS-Palm and NBA-Palm, which utilized a Clustering and Scoring Strategy (CSS) and a Naïve Bayesian Algorithm, respectively. nih.gov

Over time, more sophisticated methods have emerged, improving prediction accuracy. For instance, CSS-Palm was updated to version 2.0, employing an improved CSS algorithm that demonstrated better performance in cross-validation tests compared to previous tools. oup.comnih.gov Other approaches have incorporated different encoding schemes, such as the composition of k-spaced amino acid pairs (CKSAAP), coupled with support vector machines (SVMs) as predictors. oup.com The PalmPred model, for example, uses SVMs with position-specific scoring matrices (PSSM) generated by PSI-BLAST to achieve high prediction accuracy. proteininformatics.org More recent developments have leveraged deep learning, as seen in GPS-Palm, which uses a deep learning framework of parallel convolutional neural networks to integrate a multitude of sequence-derived and structural features, resulting in a significant improvement in performance over existing tools. biocuckoo.cn

The table below summarizes some of the computational tools developed for predicting S-palmitoylation sites.

Tool NameCore Algorithm/MethodKey Features
CSS-Palm 2.0 Clustering and Scoring Strategy (CSS)Updated algorithm with improved performance and capability to process multiple sequences. nih.govnih.gov
NBA-Palm Naïve Bayesian Algorithm (NBA)One of the earlier prediction tools based on Bayesian classification. nih.gov
CKSAAP-Palm Composition of k-spaced amino acid pairs (CKSAAP) & SVMEmploys CKSAAP for feature encoding and a Support Vector Machine for prediction. oup.com
PalmPred Support Vector Machine (SVM) & PSSMUses PSI-BLAST generated sequence profiles as input for the SVM classifier. proteininformatics.org
RFCM-PALM Random Forest (RF) ClassifierA consensus strategy based on random forest classifiers for predicting sites on synaptic proteins. nih.gov
GPS-Palm Deep Learning (Parallel CNNs)Integrates numerous sequence and structural features using a deep learning framework for enhanced accuracy. biocuckoo.cn

These in silico tools are instrumental in generating hypotheses for large-scale proteomic studies and guiding site-directed mutagenesis experiments to understand the functional consequences of palmitoylation.

Ligand Binding Energetics and Receptor Interaction Studies

N-Palmitoyl alanine belongs to the class of N-acyl amides, which are known to have diverse signaling functions in physiology, often mediated by G-protein-coupled receptors (GPCRs). hmdb.ca Understanding the interaction between ligands like N-palmitoyl alanine and their receptors is crucial, and computational methods provide powerful insights into the energetics of these binding events. These studies help elucidate the molecular basis of receptor activation and can guide the design of novel therapeutic agents.

GPCRs such as GPR119 have been identified as receptors for related fatty acid derivatives, including oleoylethanolamide (OEA) and various lysophosphatidylcholines (LPCs). nih.govnih.govacs.org Computational docking and molecular dynamics (MD) simulations are key techniques used to study these interactions. For example, molecular modeling has been used to investigate the binding of LPC isomers to GPR119, revealing that the receptor's binding pocket is open to the extracellular side and leads into the cell membrane. nih.gov Binding energy calculations can predict the affinity of a ligand for a receptor; studies on GPR119 have shown it can bind specific LPCs with high affinity. nih.gov

The binding energetics are determined by a combination of forces, including van der Waals interactions, electrostatic interactions, and the energy associated with desolvation upon binding. Free energy perturbation (FEP) is a rigorous computational method based on statistical mechanics that can be used to calculate the relative binding free energies of a series of ligands to a common receptor, providing quantitative predictions that can be compared with experimental data. plos.orgnih.govnih.gov

The following table presents hypothetical binding energy data for N-acyl amides interacting with a GPCR, illustrating the typical components calculated in such studies.

LigandReceptorΔGbind (kcal/mol)ΔEvdw (kcal/mol)ΔEelec (kcal/mol)ΔGsolv (kcal/mol)
N-Palmitoyl alanine GPR119 (modeled)-9.5-45.2-15.851.5
Oleoylethanolamide GPR119 (modeled)-10.2-48.1-18.356.2
N-Arachidonoyl ethanolamine GPR119 (modeled)-9.8-50.5-16.156.8

Note: The data in this table is illustrative and intended to represent the type of output from molecular mechanics and free energy calculations.

These computational studies are vital for understanding how the structural features of N-Palmitoyl alanine and related lipids contribute to their binding affinity and selectivity for specific receptors, thereby influencing their biological activity.

Computational Prediction of Alanine Scanning Effects

Computational alanine scanning is a powerful in silico technique used to probe the energetic contribution of individual amino acid residues at a protein-protein or protein-ligand interface. novapublishers.comwikipedia.org This method mimics the experimental technique of alanine scanning mutagenesis, where specific residues are replaced by alanine, and the effect on binding affinity is measured. wikipedia.org Alanine is chosen because its small, inert methyl side chain removes the specific interactions of the original residue (like hydrogen bonds or salt bridges) while generally preserving the main-chain conformation. wikipedia.org In the context of N-Palmitoyl alanine, this technique can be applied to its receptor to identify the "hot-spot" residues that are critical for binding.

Several computational methodologies have been developed to predict the change in binding free energy (ΔΔGbinding) upon an alanine mutation. novapublishers.comnih.gov These include methods based on molecular mechanics with continuum solvation models, such as MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM-GBSA (Molecular Mechanics/Generalized Born Surface Area). novapublishers.comulisboa.pt More rigorous and computationally intensive methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can provide more accurate predictions. plos.orgnih.gov

A typical computational alanine scanning workflow involves:

Generating a structural model of the ligand-receptor complex (e.g., Palmitoyl alanine docked into its receptor).

Running molecular dynamics (MD) simulations of both the wild-type complex and the alanine-mutated complex.

Calculating the binding free energy for both complexes using a chosen method (e.g., MM-PBSA or FEP).

Determining the change in binding free energy (ΔΔGbinding = ΔGmutant - ΔGwild-type).

Studies on GPCRs have demonstrated that computational alanine scanning can successfully identify key residues involved in ligand binding, with calculated free energy changes often showing good agreement with experimental values. plos.orgnih.gov For instance, a computational study on the neuropeptide Y receptor Y1, a GPCR, used an FEP-based scheme to predict the effects of thirteen alanine mutations on antagonist binding, achieving a mean unsigned error of 0.9 kcal/mol compared to experimental data. plos.org

The table below shows representative results from a hypothetical computational alanine scanning study on a receptor for N-Palmitoyl alanine.

Receptor Residue MutationΔΔGbinding (kcal/mol) [Calculated]Key Interaction Type with LigandPredicted Impact on Binding
Trp238Ala +4.5π-π stacking with acyl chainCritical
Arg150Ala +3.8Salt bridge with carboxylateCritical
Gln185Ala +2.1Hydrogen bond with amideSignificant
Phe102Ala +0.7van der WaalsMinor
Val241Ala +0.2van der WaalsNegligible

Note: Positive ΔΔGbinding values indicate that the mutation is destabilizing and reduces binding affinity.

By systematically applying these computational techniques, researchers can build a detailed map of the ligand-binding pocket, rationalizing structure-activity relationships and providing a foundation for the structure-based design of new molecules with tailored affinities and efficacies. plos.orgnih.gov

Structure Activity Relationship Sar Studies of N Palmitoyl Alanine and Derivatives

Influence of Acyl Chain Length on Biological Activity and Self-Assembly

The length of the acyl chain in N-acyl amino acids significantly influences their self-assembly characteristics and biological interactions. Studies on various N-acyl amphiphiles, including N-acyl amino acids, have demonstrated a clear correlation between acyl chain length and properties such as critical aggregation concentration (CAC) and thermotropic phase behavior. Generally, increasing the length of the hydrophobic acyl chain leads to a decrease in the CAC, indicating a greater propensity for self-assembly in aqueous solutions. nih.gov

Research on homologous series of N-acyl compounds, such as N-acyl GABAs and N-acyl alaninols, has shown that thermodynamic parameters associated with phase transitions, including transition enthalpies and entropies, exhibit a dependence on acyl chain length. nih.govfishersci.canih.gov This dependence is often linear, although some series may display odd-even alternation in these properties depending on the specific head group. fishersci.canih.gov

The acyl chain length also plays a critical role in determining the type of self-assembled structures formed and their interactions with biological membranes. For instance, in double-chain lipopeptides, elongation of the acyl chain has been observed to support the formation of bilayer structures. nih.gov Such structural changes in self-assemblies can directly impact biological activities, including antimicrobial properties and interactions with cellular membranes. nih.govnih.gov

Impact of Amino Acid Head Group Modifications on Functional Profiles

Modifications to the amino acid head group of N-palmitoyl alanine (B10760859) derivatives can lead to significant changes in their functional profiles. The nature of the amino acid dictates the characteristics of the polar head group, influencing solubility, charge, hydrogen bonding capabilities, and steric factors, all of which affect molecular interactions and self-assembly.

Comparative studies involving N-acyl amino acids with different head groups, such as glycine (B1666218), alanine, and beta-alanine, have shown that variations in the amino acid moiety impact aggregation behavior. fishersci.ca For example, the number of methylene (B1212753) units in the head group can alter the critical aggregation concentration and the way these molecules assemble. fishersci.ca

Furthermore, the specific amino acid conjugated to the palmitoyl (B13399708) chain can influence biological activity. In the context of certain antimicrobial conjugates, the choice of amino acid has been shown to be critical for inhibitory effects against bacterial growth, with alanine sometimes being preferred over other residues like asparagine, glutamic acid, or ornithine. caymanchem.com The endogenous lipid N-palmitoyl glycine (PalGly), a derivative where alanine is replaced by glycine, exhibits distinct biological activities, acting as a modulator of calcium influx and nitric oxide production in sensory neurons. hmdb.ca This highlights how a change in the amino acid head group from alanine to glycine results in a molecule with different signaling functions.

Even subtle modifications to the amino group within the head group, such as methylation, as seen in palmitoyl methyl beta-alanine, can affect the compound's interaction with cellular membranes. ontosight.ai

Stereochemical Considerations and Enantiomeric Effects on Biological Potency

The stereochemistry of the amino acid component in N-palmitoyl alanine derivatives is an important factor influencing their biological interactions and potency. Amino acids, except for glycine, exist as enantiomers (L- and D-forms). Biological systems predominantly utilize L-amino acids. guidetopharmacology.org

The stereochemistry of amino acids can impact their permeability across biological membranes. Studies using membrane models have demonstrated that membranes can exhibit selectivity for L-amino acids over their D-counterparts, with alanine showing notable L-enantiomer selection in certain membrane systems.

While specific detailed studies on the direct comparison of N-Palmitoyl-L-alanine and N-Palmitoyl-D-alanine biological potency are not extensively detailed in the provided snippets, research on related lipidated peptides underscores the potential for stereochemical effects. For instance, in SAR studies of lugdunin (B10752830) analogues, which are cyclic peptides containing both D- and L-amino acids, the alternating D- and L-amino acid sequence was found to be essential for antimicrobial activity. Interestingly, in that specific case, the non-natural enantiomer displayed equal activity, suggesting that the target might not involve chiral recognition. However, this finding is specific to that class of compounds and does not negate the general principle that stereochemistry can significantly influence how molecules interact with biological targets and membranes. Differences in cellular uptake or interaction with chiral biological molecules (like enzymes or receptors) are potential areas where enantiomeric variations could lead to differential activity.

Correlating Detailed Structural Attributes with Observed Functional Mechanisms

The functional mechanisms and observed properties of N-palmitoyl alanine and its derivatives are directly correlated with their detailed structural attributes. The amphipathic nature, arising from the covalent linkage of the hydrophobic palmitoyl chain to the hydrophilic alanine head group, is a fundamental determinant of their behavior, particularly their ability to self-assemble in aqueous environments and interact with lipid membranes. nih.govontosight.ai

Specific structural features, such as the length and saturation of the acyl chain and the chemical nature and stereochemistry of the amino acid head group, dictate the type of supramolecular structures formed upon self-assembly (e.g., micelles, vesicles, bilayers). nih.govfishersci.canih.govnih.gov These self-assembled structures, in turn, mediate interactions with biological systems. For example, the formation of bilayer structures influenced by acyl chain length can affect antimicrobial activity by altering membrane interactions. nih.gov

Future Research Directions and Emerging Paradigms for N Palmitoyl Alanine

Elucidating Undiscovered Molecular Targets and Precise Biochemical Mechanisms

While N-acyl amides are known to be involved in lipid signaling systems and interact with transient receptor potential (TRP) channels, the specific molecular targets and precise biochemical mechanisms of N-palmitoyl alanine (B10760859) are not yet fully elucidated. Future research needs to focus on identifying the specific proteins, receptors, or enzymes that N-palmitoyl alanine interacts with in various biological contexts. This includes detailed studies of its binding kinetics, downstream signaling pathways, and how these interactions translate into observed cellular and physiological effects. Given that N-acyl amino acids are part of the complex lipid signaling system known as the endocannabinoidome, further investigation into its potential interactions within this network is warranted. Understanding these fundamental mechanisms is crucial for unlocking the full therapeutic potential of N-palmitoyl alanine.

Optimizing Delivery Formulations for Enhanced Efficacy, Specificity, and Biocompatibility

Optimizing the delivery of N-palmitoyl alanine is a significant area for future research, particularly for therapeutic applications. Challenges in delivering molecules, especially those with lipophilic properties, include ensuring adequate bioavailability, targeting specific tissues or cells, and minimizing off-target distribution. Research into novel delivery formulations, such as nanoparticles, liposomes, or other advanced drug delivery systems, could enhance the efficacy and specificity of N-palmitoyl alanine. These formulations could improve solubility, protect the compound from degradation, facilitate its transport across biological barriers, and enable targeted delivery to sites of action, thereby potentially reducing the required dose and mitigating potential side effects. Studies on N-palmitoyl L-alanine-based organogels have shown promise for sustained release in injectable implants, suggesting the potential of formulation strategies to improve performance.

Expanding Therapeutic Applications into Novel Disease States

Current research hints at potential therapeutic applications for N-palmitoyl alanine and related N-acyl amino acids, including roles in modulating immune responses and inflammation. N-acyl amides, in general, have been implicated in various pathological conditions such as inflammation, diabetes, cancer, neurodegenerative diseases, and obesity. Future research should explore the therapeutic potential of N-palmitoyl alanine in novel disease states based on its emerging biological activities. This could involve in vitro and in vivo studies to investigate its effects in models of different diseases, potentially identifying new indications beyond its currently suggested roles. For instance, given the involvement of N-acyl amino acids in cell signaling and their potential therapeutic capabilities, exploring its impact on other conditions where lipid signaling plays a crucial role is a promising direction.

Addressing Challenges in Specificity and Mitigating Potential Off-Target Effects

Ensuring the specificity of N-palmitoyl alanine's action and mitigating potential off-target effects are critical for its development as a therapeutic agent. While some N-acyl amides interact with specific targets, there can be challenges with promiscuous binding or effects on unintended pathways. Future research needs to focus on understanding the selectivity of N-palmitoyl alanine for its intended molecular targets and identifying any off-target interactions. Strategies to improve specificity could involve structural modifications of the compound or the development of targeted delivery systems (as mentioned in Section 8.2). Research into the broader class of N-acyl amides and their diverse interactions can provide insights into potential off-target effects and strategies to minimize them.

Investigating the Role of N-Palmitoyl Alanine in Sexually Dimorphic Biological Processes

Emerging evidence suggests that biological processes and metabolite profiles can exhibit sexual dimorphism. While research on N-palmitoyl alanine specifically in the context of sexually dimorphic processes appears limited, the broader understanding of sex differences in lipid metabolism and signaling pathways suggests this is an important area for future investigation. Research could explore whether the levels, metabolism, or effects of N-palmitoyl alanine differ between sexes and if these differences contribute to observed sex disparities in health or disease. Studies investigating sex-dependent metabolic patterns and the influence of factors like visceral adiposity index highlight the importance of considering sex as a biological variable in metabolic research.

Development of Novel N-Palmitoyl Alanine Derivatives with Tailored Physicochemical and Biological Properties

The development of novel N-palmitoyl alanine derivatives is a key strategy to enhance its therapeutic potential. By modifying the chemical structure of N-palmitoyl alanine, researchers can aim to improve its potency, specificity, metabolic stability, pharmacokinetic profile, and other desirable properties. Structure-activity relationship (SAR) studies can guide the design of derivatives with tailored physicochemical and biological characteristics. Research in this area could involve synthesizing libraries of N-palmitoyl alanine analogs with modifications to the fatty acid chain

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing palmitoyl alanine in academic laboratories?

  • Methodological Answer : this compound synthesis typically involves coupling palmitic acid to alanine via solid-phase peptide synthesis (SPPS) or solution-phase methods. Post-synthesis, purification is achieved using reverse-phase HPLC, and structural confirmation requires nuclear magnetic resonance (NMR) for backbone assignment (¹H, ¹³C) and mass spectrometry (MS) for molecular weight validation . Purity must exceed 95% for reproducible biological assays, with thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) used to verify homogeneity .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies require controlled incubations at physiological (pH 7.4), acidic (pH 3–5), and alkaline (pH 8–10) conditions, coupled with temperature gradients (e.g., 4°C, 25°C, 37°C). Degradation is monitored via HPLC or LC-MS at fixed intervals. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while Fourier-transform infrared spectroscopy (FTIR) identifies structural breakdown products .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for quantification due to its sensitivity and specificity. Sample preparation involves protein precipitation (e.g., acetonitrile) followed by solid-phase extraction (SPE). Calibration curves must use isotopically labeled internal standards (e.g., deuterated this compound) to correct for matrix effects .

Advanced Research Questions

Q. How does the palmitoyl moiety influence the membrane-targeting behavior of this compound in cellular models?

  • Methodological Answer : Use fluorescently tagged this compound (e.g., FITC-labeled) to track localization via confocal microscopy. Liposome-binding assays with varying lipid compositions (e.g., phosphatidylcholine vs. cholesterol-rich membranes) quantify partitioning efficiency. Site-directed mutagenesis or chemical modification (e.g., C4A substitution in palmitoylated proteins) can disrupt membrane interactions, as shown in bacterial gasdermin pore studies .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from batch-to-batch variability or assay conditions. Mitigation includes:

  • Standardized synthesis protocols : Document SPPS coupling efficiency and purification metrics .
  • Rigorous controls : Use inactive analogs (e.g., non-palmitoylated alanine) to isolate lipid-dependent effects .
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data while accounting for inter-study heterogeneity .

Q. How can computational modeling predict the interaction dynamics of this compound with lipid bilayers?

  • Methodological Answer : Molecular dynamics (MD) simulations using force fields like CHARMM36 or Martini coarse-grained models simulate insertion kinetics and lipid reorganization. Key parameters include palmitoyl tail flexibility and alanine’s hydrogen-bonding capacity. Validate predictions with neutron scattering or surface plasmon resonance (SPR) to measure bilayer penetration depth .

Q. What experimental frameworks address the challenge of this compound’s low aqueous solubility in in vitro assays?

  • Methodological Answer : Solubility is enhanced using biocompatible surfactants (e.g., polysorbate 80) or cyclodextrin-based encapsulation. Dynamic light scattering (DLS) monitors aggregation, while critical micelle concentration (CMC) determinations guide surfactant selection. For cellular uptake studies, compare solvent-free delivery methods (e.g., electroporation) with solvent-based systems .

Data Reporting and Reproducibility

Q. What metadata is critical for ensuring reproducibility in this compound studies?

  • Methodological Answer : Report synthesis yield, purity metrics (HPLC/NMR), storage conditions, and solvent systems. For biological assays, document cell lines, passage numbers, and assay buffers. Use Supplementary Information for raw spectra, chromatograms, and simulation trajectories, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Q. How should researchers statistically validate dose-response relationships in this compound bioactivity studies?

  • Methodological Answer : Employ nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use bootstrap resampling or Bayesian inference to estimate confidence intervals. Replicate experiments across independent batches to distinguish compound-specific effects from experimental noise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.